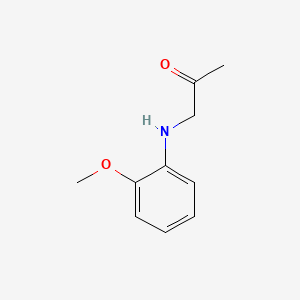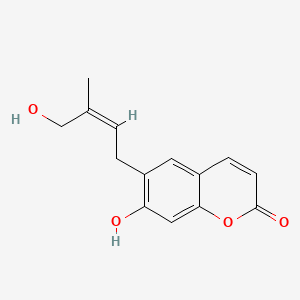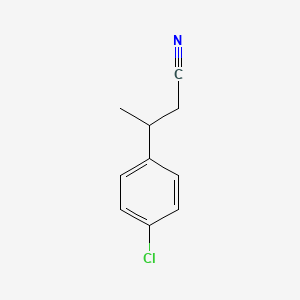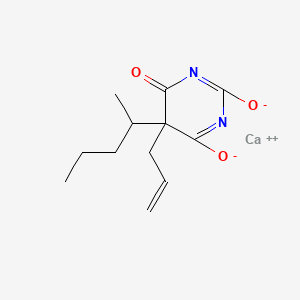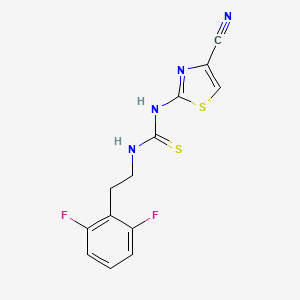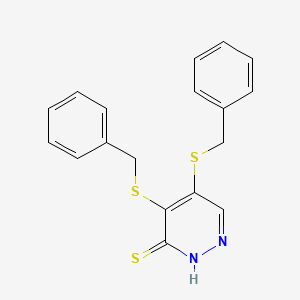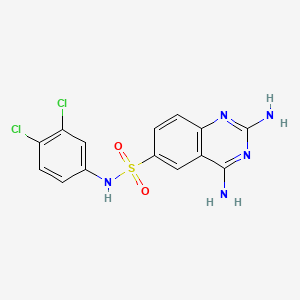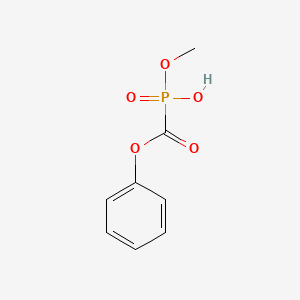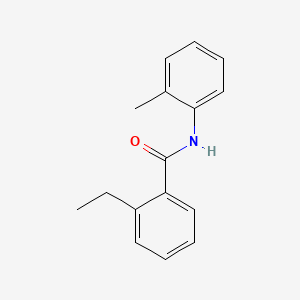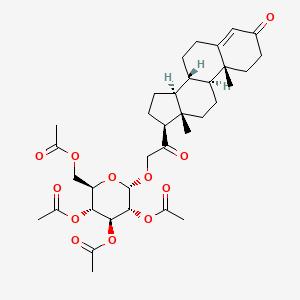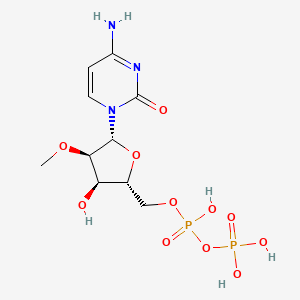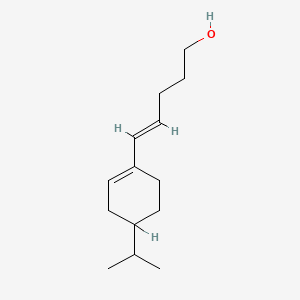
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is an organic compound with the molecular formula C14H24O It is characterized by a cyclohexene ring substituted with an isopropyl group and a pentenol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropylcyclohexene.
Grignard Reaction: A Grignard reagent, such as vinyl magnesium bromide, is added to the 4-isopropylcyclohexene to form the corresponding alcohol.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include:
Catalytic Hydrogenation: To ensure the selective reduction of double bonds.
Distillation: For the purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Applications De Recherche Scientifique
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that the compound may bind to or modify.
Pathways Involved: Metabolic pathways where the compound may act as a substrate or inhibitor, affecting the overall biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Terpinen-4-ol: A similar compound with a cyclohexene ring and an isopropyl group, but with different functional groups.
1-(5,5-Dimethyl-1-cyclohexen-1-yl)-4-penten-1-one: Another compound with a similar structure but different functional groups.
Uniqueness
5-(4-Isopropyl-1-cyclohexen-1-yl)pent-4-en-1-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
94278-32-7 |
|---|---|
Formule moléculaire |
C14H24O |
Poids moléculaire |
208.34 g/mol |
Nom IUPAC |
(E)-5-(4-propan-2-ylcyclohexen-1-yl)pent-4-en-1-ol |
InChI |
InChI=1S/C14H24O/c1-12(2)14-9-7-13(8-10-14)6-4-3-5-11-15/h4,6-7,12,14-15H,3,5,8-11H2,1-2H3/b6-4+ |
Clé InChI |
MOUSWGFJEQDFJB-GQCTYLIASA-N |
SMILES isomérique |
CC(C)C1CCC(=CC1)/C=C/CCCO |
SMILES canonique |
CC(C)C1CCC(=CC1)C=CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



